molecular formula C8H15Cl2N3O2 B2411929 1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride CAS No. 1909325-49-0

1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride

Cat. No. B2411929
CAS RN: 1909325-49-0
M. Wt: 256.13
InChI Key: VMNQALMGHLTIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. This compound was first synthesized in the 1980s, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Synthesis and Derivative Formation

  • Regioselective Synthesis : The compound is utilized in the regioselective synthesis of ethyl pyrazolecarboxylates. This involves reactions with ethyl 3-[(E)-(dimethylamino)methylidene]pyruvate, leading to the formation of 1-substituted ethyl 1H-pyrazole-5-carboxylates and other derivatives. This demonstrates its utility in the creation of complex chemical structures (Hanzlowsky et al., 2003).

  • Diverse Chemical Library : It serves as a starting material in alkylation and ring closure reactions, contributing to a structurally diverse library of compounds. This includes reactions with various amines and substrates, leading to the creation of pyrazolines, pyridines, and other derivatives (Roman, 2013).

  • Hydroxy-Substituted Derivatives : The compound is used in the synthesis of hydroxy-substituted alkyl 1-aryl-1H-pyrazole-4-carboxylates. These derivatives have been evaluated for their potential as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, showcasing its potential in medicinal chemistry (Vah et al., 2022).

  • Synthesis of 1-Aryl-1H-Pyrazolecarbonitriles : This compound is pivotal in synthesizing 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid and its derivatives. These derivatives have shown significant roles as chemical hybridizing agents in wheat and barley (Beck et al., 1988).

Structural and Spectral Studies

  • Characterization and Analysis : The compound is used in research focused on characterizing pyrazole derivatives. This includes the use of NMR, FT-IR spectroscopy, and X-ray diffraction techniques to understand the molecular structure and behavior of these compounds (Viveka et al., 2016).

Biological and Pharmacological Research

  • Antiglaucoma Activity : It's involved in the synthesis of pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide. These derivatives have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, showing potential in antiglaucoma activity (Kasımoğulları et al., 2010).

  • Auxin Activities in Agriculture : The compound has been used in synthesizing acylamides with substituted-1H-pyrazole-5-formic acid and thiadiazole-2-ammonia. These compounds have been evaluated for their auxin activities, indicating potential uses in agricultural sciences (Yue et al., 2010).

  • Analgesic and Anti-inflammatory Agents : It's a key component in synthesizing 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, showing promising results as analgesic and anti-inflammatory agents (Gokulan et al., 2012).

properties

IUPAC Name

2-[2-(dimethylamino)ethyl]pyrazole-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.2ClH/c1-10(2)5-6-11-7(8(12)13)3-4-9-11;;/h3-4H,5-6H2,1-2H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNQALMGHLTIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=CC=N1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.